N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 899996-86-2
VCID: VC7704679
InChI: InChI=1S/C17H13N3O4S2/c1-10(15(21)19-17-18-12-7-3-4-8-13(12)25-17)20-16(22)11-6-2-5-9-14(11)26(20,23)24/h2-10H,1H3,(H,18,19,21)
SMILES: CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4S3(=O)=O
Molecular Formula: C17H13N3O4S2
Molecular Weight: 387.43

N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

CAS No.: 899996-86-2

Cat. No.: VC7704679

Molecular Formula: C17H13N3O4S2

Molecular Weight: 387.43

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide - 899996-86-2

Specification

CAS No. 899996-86-2
Molecular Formula C17H13N3O4S2
Molecular Weight 387.43
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H13N3O4S2/c1-10(15(21)19-17-18-12-7-3-4-8-13(12)25-17)20-16(22)11-6-2-5-9-14(11)26(20,23)24/h2-10H,1H3,(H,18,19,21)
Standard InChI Key MWQCQUOXWJDOQX-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4S3(=O)=O

Introduction

Structural Characteristics

The compound’s structure combines two heterocyclic systems: a benzo[d]thiazole ring and a 1,1-dioxido-3-oxobenzo[d]isothiazole unit. The benzo[d]thiazole moiety is a bicyclic system featuring a benzene ring fused to a thiazole, while the 1,1-dioxido-3-oxobenzo[d]isothiazole component contains a sulfone group (-SO₂-) and a ketone (=O) at the 3-position. These groups confer electron-withdrawing properties, influencing reactivity and interactions with biological targets.

Key structural attributes include:

  • Planar aromatic systems enabling π-π stacking with protein residues.

  • Polar functional groups (sulfone, amide, ketone) facilitating hydrogen bonding.

  • Chiral centers at the propanamide linker, suggesting potential enantiomer-specific bioactivity.

Synthesis and Optimization

Primary Synthetic Route

The synthesis involves sequential coupling reactions:

  • Benzo[d]thiazol-2-amine is reacted with 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl chloride in anhydrous dichloromethane.

  • The reaction is catalyzed by N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

  • Purification via column chromatography yields the final product.

Alternative Methods

Pseudosaccharin chloride (3-chloro-benzo[d]isothiazole 1,1-dioxide) has been used to synthesize analogous compounds via nucleophilic substitution with amines . While this method offers moderate yields (40–60%), it highlights the versatility of isothiazole derivatives in medicinal chemistry .

Table 1: Key Reagents and Conditions

StepReagent/CatalystSolventTemperatureYield
1DIPEADCM0–25°C65%
2Pseudosaccharin chlorideDioxaneReflux55%

Mechanistic Hypotheses

Though the exact mechanism remains unconfirmed, structural analogs suggest two primary pathways:

  • Enzyme Inhibition: The sulfone group may interact with catalytic cysteine residues in enzymes like Human Leukocyte Elastase (HLE), mimicking inhibitory activity observed in pseudosaccharin derivatives .

  • Receptor Modulation: The planar aromatic systems could bind to ATP pockets in kinases or nuclear receptors, disrupting signaling pathways in cancer cells.

Biological Activity

Antimicrobial Effects

Isothiazole sulfones demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 μg/mL) . The propanamide linker may enhance membrane permeability, potentiating these effects.

Characterization and Validation

Critical quality control metrics include:

  • ¹H/¹³C NMR: Confirmation of proton environments and carbon骨架.

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight (± 0.001 Da).

  • HPLC Purity: ≥95% purity using C18 columns and acetonitrile/water gradients.

Applications in Drug Development

The compound’s dual heterocyclic architecture positions it as a multitarget agent. Potential applications include:

  • Kinase Inhibitors: Targeting EGFR or VEGFR2 in cancer therapy.

  • Anti-Inflammatory Agents: Suppressing elastase in chronic obstructive pulmonary disease (COPD) .

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